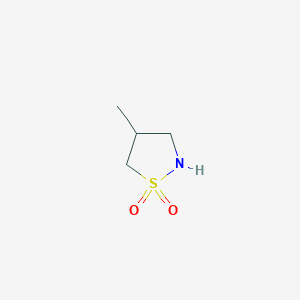![molecular formula C7H6Cl2N2O B1428759 2,4-dichloro-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine CAS No. 1260088-95-6](/img/structure/B1428759.png)
2,4-dichloro-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine
Overview
Description
“2,4-dichloro-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine” is a chemical compound . It has been studied for its potential use in the development of novel inhibitors for the Hedgehog (Hh) signaling pathway .
Synthesis Analysis
The synthesis of 6,7-dihydro-5H-pyrano[2,3-d]pyrimidine derivatives, including “2,4-dichloro-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine”, has been reported in the literature . The process involves replacing the pyrimidine nucleus of earlier reported compounds with a 6,7-dihydro-5H-pyrano[2,3-d]pyrimidine scaffold .Molecular Structure Analysis
The molecular structure of “2,4-dichloro-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine” is characterized by a 6,7-dihydro-5H-pyrano[2,3-d]pyrimidine scaffold . This scaffold is considered a promising structure for further exploration as it has shown promising potency in vitro .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,4-dichloro-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine” are not explicitly mentioned in the search results .Scientific Research Applications
Synthesis Methods and Catalysts
- Hybrid Catalysts in Synthesis : The pyranopyrimidine core, including 5H-pyrano[2,3-d]pyrimidines, is a vital precursor in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Hybrid catalysts such as organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents are employed for their synthesis. These catalysts offer advantages like recyclability and environmental friendliness (Parmar et al., 2023).
- Environmentally Benign Synthesis : An efficient methodology for synthesizing 2,4-dichloro-substituted pyrano[2,3-d]pyrimidines involves one-pot heterocyclization and four-component condensation. This method uses cerium(IV) ammonium nitrate and ionic liquid as green promoters, highlighting its environmental sustainability (Bahrami et al., 2022).
Biological and Pharmacological Applications
- Antitubercular and Antimicrobial Activities : Some pyrano[2,3-d]pyrimidine derivatives show significant in vitro antitubercular and antimicrobial activities. This indicates their potential in developing new treatments for infectious diseases (Kamdar et al., 2011).
- Anti-inflammatory Activities : Pyrano[2,3-d]pyrimidine derivatives synthesized using nanostructure catalysts like Fe3O4 or ZnO have demonstrated anti-inflammatory activities. This underscores their potential in developing new anti-inflammatory drugs (Abdel-Azim et al., 2020).
Chemical Properties and Applications
- Heterocyclic Synthesis : Pyrimidinethiones, including pyrano[2,3-d]pyrimidine derivatives, are used as building blocks in heterocyclic synthesis, indicating their versatility in chemical synthesis (Elian et al., 2014).
- Crystal Structure Analysis : The study of unclassical hydrogen bonds in crystals of 2-amino-3-cyano-4-(3,4-dichlorophenyl)-5-oxo-1,4,5,6-tetrahydro-4H-pyrano[2,3-d]pyrimidine helps in understanding the molecular structure and interactions of these compounds (Wang et al., 2005).
Future Directions
properties
IUPAC Name |
2,4-dichloro-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c8-5-4-2-1-3-12-6(4)11-7(9)10-5/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAIZZLNCFQTSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N=C(N=C2Cl)Cl)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine | |
CAS RN |
1260088-95-6 | |
| Record name | 2,4-dichloro-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide](/img/structure/B1428686.png)


![2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B1428689.png)




